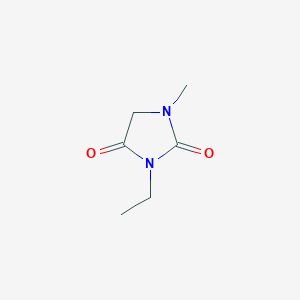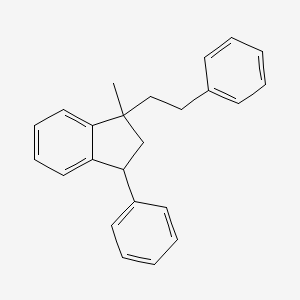![molecular formula C11H8ClN3O3 B14144415 5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 200626-90-0](/img/structure/B14144415.png)
5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.65 g/mol . This compound is known for its unique structure, which includes a diazinane ring and a chloroanilino group. It has various applications in scientific research and industry.
Preparation Methods
The synthesis of 5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-chloroaniline with a diazinane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
- 5-[(2-Bromoanilino)methylidene]-1,3-diazinane-2,4,6-trione
- 5-[(2-Fluoroanilino)methylidene]-1,3-diazinane-2,4,6-trione
- 5-[(2-Methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
These compounds share a similar diazinane structure but differ in the substituents on the anilino group.
Properties
CAS No. |
200626-90-0 |
|---|---|
Molecular Formula |
C11H8ClN3O3 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8ClN3O3/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |
InChI Key |
FROJNGHRKZVKNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=O)NC2=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


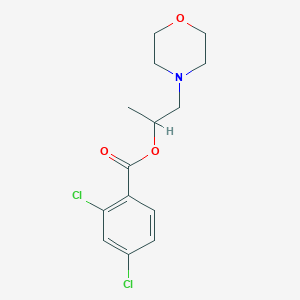
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)


![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
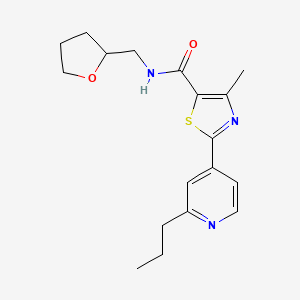
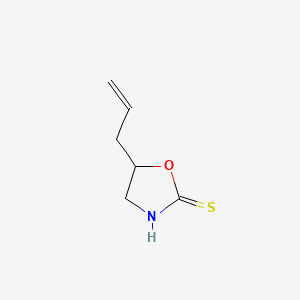
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)
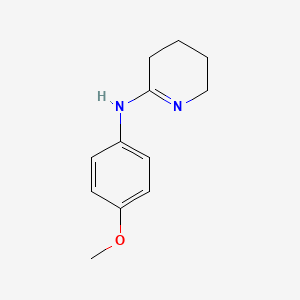
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
